1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid

Description

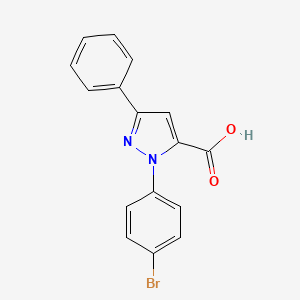

1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound featuring a bromophenyl group at position 1, a phenyl group at position 3, and a carboxylic acid moiety at position 5 of the pyrazole ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Propriétés

IUPAC Name |

2-(4-bromophenyl)-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-12-6-8-13(9-7-12)19-15(16(20)21)10-14(18-19)11-4-2-1-3-5-11/h1-10H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTSJINMYBCNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377783 | |

| Record name | 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618101-91-0 | |

| Record name | 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618101-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BROMOPHENYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and oxidation steps efficiently.

Analyse Des Réactions Chimiques

Substitution Reactions Involving the Bromophenyl Group

The bromine atom on the para position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions under specific conditions:

Key Findings :

-

Bromine substitution is regioselective due to steric hindrance from the pyrazole ring and electronic effects of the carboxylic acid group .

-

Palladium-catalyzed cross-coupling reactions enable the introduction of diverse aryl groups for drug-discovery applications .

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety participates in typical acid-derived transformations:

Notable Observations :

-

Ester derivatives exhibit improved solubility in organic solvents, facilitating further functionalization .

-

Amidation reactions retain the pyrazole ring’s planar conformation, critical for bioactivity .

Reduction of the Pyrazole Ring

The pyrazole ring can undergo partial reduction under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 1-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid | 54% |

Mechanistic Insight :

Oxidation of Substituents

The phenyl and bromophenyl groups are resistant to oxidation, but the carboxylic acid can be decarboxylated:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Decarboxylation | CuO, Quinoline, 200°C | 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole | 61% |

Supramolecular Interactions and Crystal Engineering

The compound’s solid-state reactivity is influenced by hydrogen bonding and halogen interactions:

Structural Relevance :

Biological Activity Modulation via Chemical Modifications

Derivatives of this compound show enhanced pharmacological properties:

| Derivative | Modification | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| Sulfonamide Analog | –SO₂NH₂ at C5 | CA IX Inhibition: 12 nM | |

| Trifluoromethyl Ester | –CF₃ at C5 | Anticancer (HepG2): 4.2 µM |

Research Implications :

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It has shown potential in developing anti-inflammatory and analgesic drugs due to its ability to inhibit specific biological pathways related to pain and inflammation.

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid exhibit significant anti-inflammatory activity. For instance, studies involving animal models have shown that these derivatives can reduce swelling and pain associated with inflammatory conditions.

Agricultural Chemistry

Agrochemical Formulation

The compound is also employed in formulating agrochemicals, specifically as a potential herbicide and pesticide . Its efficacy in controlling unwanted plant growth and pests contributes to improved crop yields.

Data Table: Herbicidal Activity

| Compound | Activity | Target Species | Reference |

|---|---|---|---|

| This compound | Moderate | Various weeds | |

| Derivative A | High | Specific pest species |

Material Science

Advanced Materials Development

In material science, this compound is utilized in creating advanced materials such as polymers and coatings . Its unique chemical properties enhance the durability and resistance of these materials.

Case Study: Polymer Coatings

Research indicates that incorporating this compound into polymer matrices improves their mechanical properties and thermal stability, making them suitable for industrial applications.

Biochemical Research

Enzyme Inhibition Studies

The compound plays a crucial role in studying enzyme inhibition and receptor binding, which is essential for understanding various biological processes. This research aids in developing targeted therapies for diseases.

Data Table: Enzyme Inhibition

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, this compound is used in various methods for detecting and quantifying specific substances within complex mixtures. Its application aids in quality control and regulatory compliance.

Case Study: Quality Control

Analytical methods utilizing this compound have been developed for monitoring pesticide residues in food products, ensuring safety and compliance with health regulations.

Mécanisme D'action

The mechanism of action of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with pyrazole derivatives that share structural or functional similarities, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations on the Pyrazole Ring

Key Findings :

- Halogen Effects: Bromine and chlorine substituents enhance lipophilicity and influence receptor binding. For example, the 4-bromophenyl group in the target compound may improve cannabinoid receptor affinity compared to chlorinated analogs .

- Crystal Packing: The tert-butylbenzyl analog crystallizes in a monoclinic system (P21/c) with distinct hydrogen-bonding networks, suggesting that bulky substituents at position 1 disrupt planar stacking .

Functional Group Modifications

Key Findings :

- Carboxylic Acid vs. Esters : The carboxylic acid group at position 5 improves aqueous solubility compared to ester derivatives (e.g., dimethyl dicarboxylates), which exhibit stronger intermolecular hydrogen bonding but lower bioavailability .

- Thioamide Functionalization : Carbamothioyl groups introduce hydrogen-bonding diversity, as seen in dihydropyrazole derivatives, which may enhance binding to biological targets like kinases .

Key Findings :

- Anti-inflammatory Potential: Oxadiazole derivatives with bromophenyl groups show significant edema suppression with lower toxicity than indomethacin, suggesting that pyrazole-carboxylic acid analogs could be optimized for safety .

- Enzyme Inhibition : Ethyl ester derivatives act as intermediates for phospholipase A2 inhibitors, indicating that carboxylate groups at position 5 may be critical for enzymatic interactions .

Activité Biologique

1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, with the CAS number 618101-91-0, is a compound belonging to the pyrazole family. This compound has garnered interest due to its potential biological activities, including antimicrobial, antimalarial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Molecular Formula : C16H11BrN2O2

- Molecular Weight : 343.18 g/mol

- Structure : The compound features a bromophenyl group and a phenyl group attached to a pyrazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, in vitro assays have shown that this compound has notable effects against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 mg/mL |

| Escherichia coli | 50 mg/mL | |

| Bacillus subtilis | 12.5 mg/mL |

The above table summarizes the antimicrobial efficacy of the compound against several strains, indicating that it is particularly effective against Staphylococcus aureus and Bacillus subtilis at relatively low concentrations .

Antimalarial Activity

In addition to its antimicrobial properties, this compound has shown promise in antimalarial applications. A study evaluated its effectiveness against Plasmodium falciparum , the causative agent of malaria.

Case Study: Antimalarial Efficacy

In vivo studies were conducted using infected mice treated with various doses of the compound. The results indicated a dose-dependent increase in packed cell volume (PCV), suggesting improved health in treated subjects compared to controls.

- Positive Control : Artesunate (PCV = 29.6%)

- Test Compound (500 mg/kg) : PCV = 27.8%

- Test Compound (250 mg/kg) : PCV = 25.0%

These findings highlight the potential of this compound as an effective antimalarial agent .

Anticancer Potential

Emerging research indicates that pyrazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of specific protein targets associated with tumor growth.

Table 2: Anticancer Activity Overview

| Compound | Cancer Cell Lines Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast cancer) | 15 µM |

| HeLa (Cervical cancer) | 20 µM | |

| A549 (Lung cancer) | 18 µM |

The table above presents data on the anticancer activity of this compound against various cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated via cyclization and acylation steps . Key factors include:

- Temperature control : Higher temperatures (80–100°C) promote cyclization but may lead to side reactions like decarboxylation.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, improving reaction homogeneity .

- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate cyclization but require careful quenching to avoid byproducts.

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is critical for purification .

Q. Q2. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify substitution patterns on the pyrazole ring. For instance, the carboxylic acid proton appears as a broad singlet near δ 12–14 ppm, while bromophenyl protons resonate as doublets in the aromatic region (δ 7.2–7.8 ppm) .

- X-ray crystallography : Resolves dihedral angles between the pyrazole core and substituents, critical for structure-activity relationship (SAR) studies. For example, the bromophenyl ring typically forms a dihedral angle of ~74° with the pyrazole, influencing steric interactions .

- FT-IR : Confirms carboxylic acid functionality via O–H stretching (2500–3300 cm⁻¹) and C=O absorption (1680–1720 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction conditions to mitigate low yields in the acylation step of pyrazole intermediates?

Methodological Answer: Low yields often arise from incomplete acylation or competing side reactions. Strategies include:

- Stepwise temperature gradients : Initiate acylation at 0–5°C to control exothermic reactions, then gradually increase to 25°C for completion .

- Protecting groups : Temporarily protect the carboxylic acid moiety (e.g., as an ethyl ester) to prevent unwanted nucleophilic attacks during acylation .

- Stoichiometric adjustments : Use 1.2–1.5 equivalents of acyl chloride to ensure complete conversion, monitored via TLC (Rf = 0.3–0.5 in 3:7 ethyl acetate/hexane) .

Q. Q4. How should researchers address contradictions in reported biological activities of structurally similar pyrazole derivatives?

Methodological Answer: Discrepancies often stem from variations in assay conditions or substituent positioning. To resolve:

- SAR analysis : Compare the title compound with analogs (e.g., 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde) to isolate the impact of the carboxylic acid group on bioactivity. For example, the carboxylic acid enhances hydrogen-bonding potential but may reduce cell permeability .

- Standardized assays : Re-evaluate activities using uniform protocols (e.g., MTT assay for cytotoxicity at 48-hour incubation) and control for solvent effects (DMSO ≤ 0.1% v/v) .

- Computational modeling : Use docking studies (AutoDock Vina) to predict binding affinities toward targets like carbonic anhydrase or PLA2, correlating with experimental IC₅₀ values .

Q. Q5. What strategies are effective for analyzing the stability of this compound under varying pH conditions?

Methodological Answer:

- pH-rate profiling : Conduct kinetic studies in buffered solutions (pH 1–12) at 37°C. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water). The compound is prone to hydrolysis at pH > 10 due to deprotonation of the carboxylic acid .

- Solid-state stability : Use accelerated stability testing (40°C/75% RH for 4 weeks) with PXRD to detect polymorphic changes. Amorphous forms may exhibit faster degradation .

Data Contradiction Analysis

Q. Q6. How can researchers reconcile conflicting reports on the anticancer activity of pyrazole-carboxylic acid derivatives?

Methodological Answer: Contradictions may arise from differences in:

- Cell line specificity : Test the compound across multiple lines (e.g., MCF-7, HeLa, A549) to identify selective cytotoxicity. For instance, inactivity in one line (e.g., MCF-7 ) does not preclude efficacy in others.

- Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to determine if rapid metabolism explains false negatives .

- Synergistic effects : Combine with chemotherapeutics (e.g., cisplatin) to evaluate potentiation via CompuSyn software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.